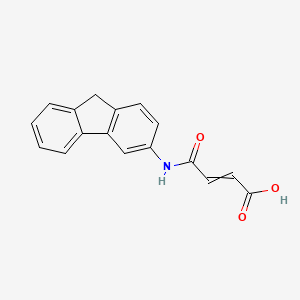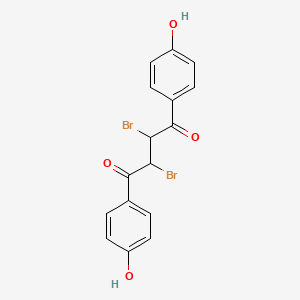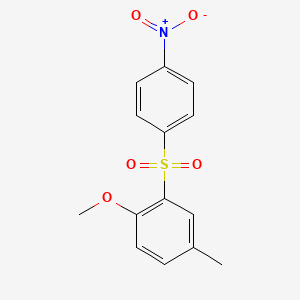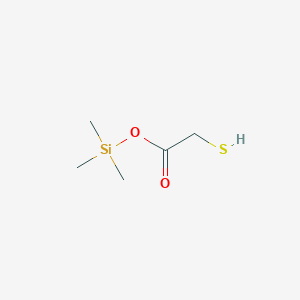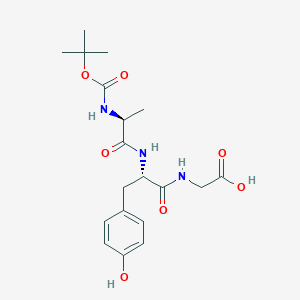
N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is of significant interest in the field of organic chemistry and peptide synthesis due to its stability and utility in various synthetic applications. The Boc group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of flow microreactor systems has also been explored for the direct introduction of the Boc group, offering a more efficient and sustainable approach compared to traditional batch processes .
化学反应分析
Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different functional groups at specific positions on the peptide chain.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane, HCl in methanol, or p-toluenesulfonic acid in deep eutectic solvents.
Coupling: DCC or EDC in the presence of HOBt or NHS.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products: The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups.
科学研究应用
N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine primarily involves its role as a protected peptide intermediate. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling and modification of the peptide chain. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptide structures. The molecular targets and pathways involved depend on the specific application and the nature of the peptide being synthesized .
相似化合物的比较
- N-(tert-Butoxycarbonyl)-L-alaninol
- N-(tert-Butoxycarbonyl)-L-arginine
- N-(tert-Butoxycarbonyl)-L-ornithine
Comparison: N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. Compared to other Boc-protected amino acids and peptides, it offers distinct advantages in terms of stability and reactivity. The choice of protecting group and amino acid sequence can significantly impact the overall properties and applications of the peptide .
属性
CAS 编号 |
5910-44-1 |
|---|---|
分子式 |
C19H27N3O7 |
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N3O7/c1-11(21-18(28)29-19(2,3)4)16(26)22-14(17(27)20-10-15(24)25)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,27)(H,21,28)(H,22,26)(H,24,25)/t11-,14-/m0/s1 |
InChI 键 |
WFQJFEYJYDXCPZ-FZMZJTMJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


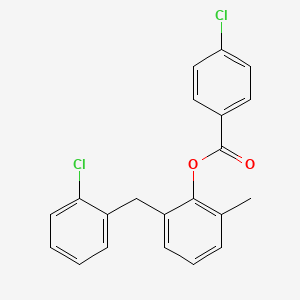
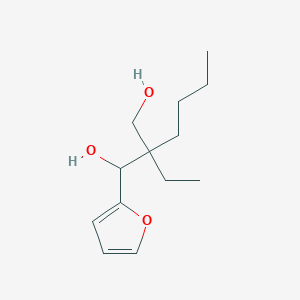
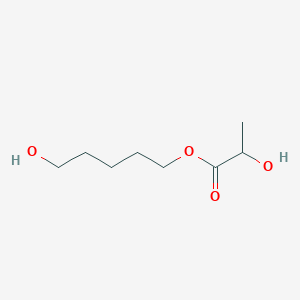
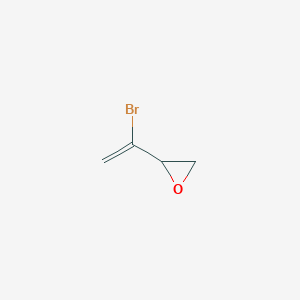

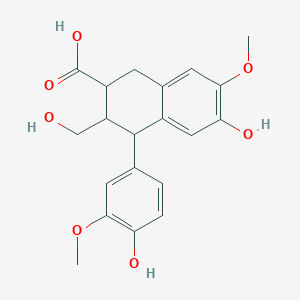
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
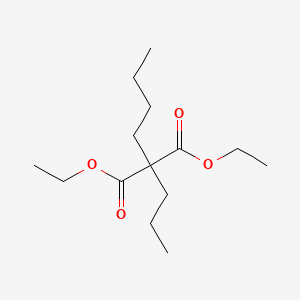
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

